4-[(Cyclopropanemethoxy)methyl]benzaldehyde
Description
4-[(Cyclopropanemethoxy)methyl]benzaldehyde (CAS: 1379110-73-2) is a benzaldehyde derivative featuring a cyclopropanemethoxymethyl substituent at the para position of the aromatic ring. Its synthesis typically involves Williamson ether synthesis, where 4-hydroxybenzaldehyde reacts with cyclopropylmethyl bromide under basic conditions to yield the ether-linked intermediate, followed by further functionalization . The cyclopropane moiety introduces steric bulk and unique electronic effects due to its strained ring structure, making this compound valuable in medicinal chemistry and materials science as an intermediate for drug candidates or functional polymers .
Properties
IUPAC Name |
4-(cyclopropylmethoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-7-10-1-3-11(4-2-10)8-14-9-12-5-6-12/h1-4,7,12H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDDUTKOIJQXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-(Bromomethyl)benzaldehyde with Cyclopropanemethanol
A direct alkylation approach involves substituting a bromine atom in 4-(bromomethyl)benzaldehyde with cyclopropanemethanol. This method leverages nucleophilic substitution (SN2) under basic conditions:
Procedure :
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Substrate Preparation : 4-(Bromomethyl)benzaldehyde is synthesized via bromination of 4-methylbenzaldehyde using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) .
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Ether Formation : The brominated intermediate reacts with cyclopropanemethanol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 60–80°C for 12–24 hours .
Reaction Equation :
Challenges :
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Competing elimination reactions may occur if steric hindrance from the cyclopropane group slows nucleophilic attack.
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The aldehyde group is susceptible to oxidation or side reactions under basic conditions, necessitating mild bases and inert atmospheres .
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers a reliable alternative for forming the ether linkage between 4-(hydroxymethyl)benzaldehyde and cyclopropanemethanol. This method avoids harsh conditions and enhances stereochemical control:
Procedure :
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Substrate Activation : 4-(Hydroxymethyl)benzaldehyde is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) in tetrahydrofuran (THF) at 0–25°C.
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Etherification : Cyclopropanemethanol is introduced, facilitating the formation of the desired ether via a redox-coupled mechanism .
Reaction Equation :
Advantages :
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High regioselectivity and compatibility with sensitive functional groups like aldehydes .
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Avoids racemization, making it suitable for chiral intermediates.
Limitations :
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High cost of reagents (DEAD, PPh).
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Requires rigorous purification to remove phosphine oxide byproducts.
Protection-Deprotection Strategy Involving Acetal Intermediates
To safeguard the aldehyde group during synthesis, a protection-deprotection sequence using acetal intermediates is employed:
Procedure :
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Aldehyde Protection : 4-Methylbenzaldehyde is converted to its dimethyl acetal derivative using methanol and an acid catalyst (e.g., p-toluenesulfonic acid) .
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Bromination : The methyl group is brominated to yield 4-(bromomethyl)benzaldehyde dimethyl acetal.
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Alkylation : Cyclopropanemethanol is introduced via SN2 substitution under basic conditions.
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Deprotection : The acetal is hydrolyzed back to the aldehyde using aqueous hydrochloric acid .
Optimization Insights :
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Acetal protection prevents aldehyde oxidation during bromination and alkylation.
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Hydrolysis conditions must be carefully controlled to avoid side reactions (e.g., over-acidification leading to resinification) .
Alternative Routes via Grignard Reagents or Cross-Coupling
Emerging methodologies explore transition-metal-catalyzed cross-coupling or Grignard reactions to construct the cyclopropanemethoxy-methyl group:
Grignard Approach :
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Formation of Organomagnesium Reagent : Cyclopropanemethyl magnesium bromide is prepared from cyclopropanemethyl bromide and magnesium.
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Nucleophilic Addition : The Grignard reagent reacts with 4-formylbenzyl bromide, followed by oxidation to restore the aldehyde .
Cross-Coupling :
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between 4-boronic acid benzaldehyde derivatives and cyclopropanemethoxy-methyl halides could theoretically yield the target compound. However, this route remains speculative due to limited literature evidence .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropanemethoxy)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzaldehyde ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-[(Cyclopropanemethoxy)methyl]benzoic acid.
Reduction: 4-[(Cyclopropanemethoxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-[(Cyclopropanemethoxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropanemethoxy)methyl]benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its aldehyde group. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural and electronic distinctions between 4-[(Cyclopropanemethoxy)methyl]benzaldehyde and related benzaldehyde derivatives:
Key Observations :
Physicochemical Properties
| Property | This compound | 4-Methoxybenzaldehyde | 4-Methylbenzaldehyde |
|---|---|---|---|
| Boiling Point | Not reported | 248°C | 204°C |
| Solubility | Low in water; soluble in organic solvents | Moderate in polar solvents | Low in water |
| Reactivity | Moderate (steric hindrance) | High (activated aldehyde) | Low (deactivated aldehyde) |
Notes:
- The cyclopropane group in the target compound reduces solubility in polar solvents compared to 4-methoxybenzaldehyde, which benefits from hydrogen bonding via the methoxy group .
- Reactivity toward Schiff base formation is lower than in 4-methoxybenzaldehyde due to steric effects but higher than in 4-methylbenzaldehyde .
Biological Activity
4-[(Cyclopropanemethoxy)methyl]benzaldehyde is a unique organic compound characterized by its benzaldehyde functional group linked to a cyclopropanemethoxy side chain. With the chemical formula C₁₁H₁₂O₂, this compound exhibits distinctive chemical properties and potential biological activities. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
The compound's structure features a cyclopropane ring, which contributes to its reactivity and potential applications in organic synthesis. The presence of the aldehyde group enhances its ability to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Synthesis Methods
This compound can be synthesized through several methods, including:
- Direct Alkylation : Using cyclopropanemethanol and benzaldehyde under acidic conditions.
- Reformative Synthesis : Employing palladium-catalyzed cross-coupling reactions to form C–C bonds.
- Functional Group Transformations : Modifying existing compounds to introduce the cyclopropanemethoxy group.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited low micromolar activity, suggesting its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Candida albicans | 2.0 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. Research indicates that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The following table summarizes the IC50 values for COX inhibition:
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
| Diclofenac | >10 |
The mechanism by which this compound exerts its biological effects appears to involve interaction with key enzymes and receptors involved in microbial resistance and inflammation pathways. Docking studies suggest that the compound binds effectively to COX-2, inhibiting its activity and reducing prostaglandin E2 production.
Case Studies
- Antimicrobial Activity Study : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of benzaldehyde, including this compound, exhibited potent antitubercular activity against Mycobacterium tuberculosis with an MIC of 0.25 µg/mL, outperforming traditional antibiotics like vancomycin .
- Anti-inflammatory Research : In a study focusing on the anti-inflammatory properties of various benzaldehyde derivatives, it was found that compounds similar to this compound significantly reduced edema in carrageenan-induced paw edema models in rats . This suggests potential therapeutic applications for inflammatory diseases.
Q & A
Q. What precautions are advised when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
